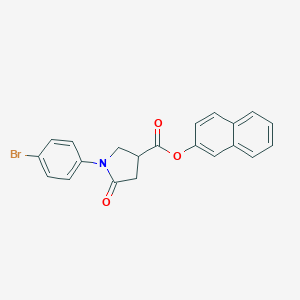
2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that belongs to the class of pyrrolidinecarboxylate derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It has also been found to induce apoptosis in cancer cells, potentially through the activation of caspase-3.
Biochemical and Physiological Effects
2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have anti-inflammatory and anti-tumor effects. It has been found to inhibit the production of inflammatory mediators and induce apoptosis in cancer cells. Additionally, it has been found to promote the growth of roots and shoots in plants, potentially through the activation of plant growth regulators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potential applications in various scientific research fields. Additionally, it has good solubility and high thermal stability, making it a potential candidate for use in organic electronics.
One of the limitations of using 2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potential toxicity. It has been found to be toxic to some cell lines, making it important to use caution when handling the compound.
Direcciones Futuras
There are several future directions for the study of 2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate. In medicine, further studies are needed to determine its potential as a cancer therapy. Additionally, studies are needed to determine its potential as an anti-inflammatory agent for the treatment of inflammatory diseases.
In agriculture, further studies are needed to determine its potential as a plant growth regulator. Additionally, studies are needed to determine its potential as a pesticide for the control of plant diseases and pests.
In material science, further studies are needed to determine its potential use in organic electronics. Additionally, studies are needed to determine its potential as a material for the development of sensors and other electronic devices.
Conclusion
In conclusion, 2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has potential applications in various scientific research fields. Its anti-inflammatory and anti-tumor properties make it a potential candidate for cancer therapy, while its potential use as a plant growth regulator and in organic electronics make it a versatile compound for future research. However, caution should be taken when handling the compound due to its potential toxicity.
Métodos De Síntesis
2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized through a multi-step process. The first step involves the reaction of 4-bromobenzaldehyde with 2-naphthylamine to form an imine intermediate. The imine intermediate is then reduced using sodium borohydride to obtain 2-naphthyl 1-(4-bromophenyl) -3-pyrrolidinecarboxaldehyde. Finally, the aldehyde group is oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to obtain the desired compound.
Aplicaciones Científicas De Investigación
2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate has potential applications in various scientific research fields. In medicine, it has been studied for its anti-inflammatory and anti-tumor properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, it has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In agriculture, 2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential use as a plant growth regulator. It has been found to promote the growth of roots and shoots in plants, making it a potential candidate for increasing crop yield.
In material science, 2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential use in organic electronics. It has been found to have good solubility and high thermal stability, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Propiedades
Nombre del producto |
2-Naphthyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Fórmula molecular |
C21H16BrNO3 |
Peso molecular |
410.3 g/mol |
Nombre IUPAC |
naphthalen-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H16BrNO3/c22-17-6-8-18(9-7-17)23-13-16(12-20(23)24)21(25)26-19-10-5-14-3-1-2-4-15(14)11-19/h1-11,16H,12-13H2 |
Clave InChI |
XDOVVRSHVNJNIN-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)OC3=CC4=CC=CC=C4C=C3 |
SMILES canónico |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)OC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270932.png)
![2-[(3-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270936.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270938.png)
![2-[(4-bromophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270939.png)
![2-[(4-fluorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270940.png)
![5-Oxo-4-oxa-tricyclo[4.2.1.0*3,7*]nonane-9-carboxylic acid (3-chloro-phenylcarbamoyl)-methyl ester](/img/structure/B270941.png)
![2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270942.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270943.png)
![2-[(4-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270948.png)
![2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B270949.png)


![N-[4-(biphenyl-2-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270953.png)
![N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270954.png)